molecular formula C6H9N3O2S B13624719 5-(Ethanesulfonyl)pyrimidin-2-amine

5-(Ethanesulfonyl)pyrimidin-2-amine

Cat. No.: B13624719
M. Wt: 187.22 g/mol
InChI Key: UBXTVDHJCCICSJ-UHFFFAOYSA-N
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Description

5-(Ethanesulfonyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of an ethanesulfonyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethanesulfonyl)pyrimidin-2-amine typically involves the introduction of the ethanesulfonyl group to the pyrimidine ring. One common method is the reaction of pyrimidine-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Ethanesulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Ethanesulfonyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets involved in cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(ethanesulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes like cell division and proliferation. This inhibition is particularly significant in cancer cells, where overactive kinases drive uncontrolled growth .

Comparison with Similar Compounds

    2-Aminopyrimidine: Lacks the ethanesulfonyl group but shares the pyrimidine core structure.

    5-Methylsulfonylpyrimidin-2-amine: Contains a methylsulfonyl group instead of an ethanesulfonyl group.

    Pyrimido[4,5-d]pyrimidine Derivatives: Structurally similar but with additional fused rings

Uniqueness: 5-(Ethanesulfonyl)pyrimidin-2-amine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

5-(Ethanesulfonyl)pyrimidin-2-amine is a notable compound within the class of pyrimidine derivatives, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Structural Characteristics

This compound features a pyrimidine ring substituted with an ethanesulfonyl group and an amine group at the 2-position. The structural formula is represented as follows:

C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}

The presence of the ethanesulfonyl moiety enhances the compound's electrophilicity, which is crucial for its interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Microwave-assisted synthesis : This method improves yield and reduces reaction time.
  • Solvent-free conditions : These techniques are environmentally friendly and enhance efficiency.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in interactions with nucleophilic sites on proteins, leading to significant alterations in enzyme activity.
  • Antiviral Properties : Similar pyrimidine derivatives have been evaluated for their anti-HIV activity, demonstrating moderate to good effectiveness against wild-type viruses and resistant strains .
  • Cancer Therapeutics : Compounds structurally related to this compound have been explored for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer treatment .

The mechanism through which this compound exerts its biological effects involves:

  • Electrophilic Interactions : The ethanesulfonyl group allows the compound to engage in electrophilic interactions with nucleophilic amino acid residues in proteins.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Van der Waals Interactions : The aromatic components of the molecule may engage in π-π stacking interactions with aromatic residues in proteins .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
    Enzyme TargetInhibition TypeReference
    CyclooxygenaseCompetitive inhibition
    Dipeptidyl PeptidaseNon-competitive
  • Antiviral Activity : A series of pyrimidine derivatives were tested for anti-HIV activity, with some derivatives showing promising results against resistant strains .
  • Cancer Research : Compounds similar to this compound have been reported to selectively inhibit mutant forms of EGFR, which are implicated in various cancers .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-ethylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C6H9N3O2S/c1-2-12(10,11)5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

UBXTVDHJCCICSJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1)N

Origin of Product

United States

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